molecular formula C22H20N2O2S B2497151 2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899728-72-4

2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2497151
CAS No.: 899728-72-4
M. Wt: 376.47
InChI Key: WFFFIFOIKNIYGN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Compounds with fused oxazine structures have been synthesized and evaluated for their chemical and pharmacological activities. These activities include potential antioxidant and anticancer properties, as indicated by research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives (Mahmoud, El-Bordany, & Elsayed, 2017). Such studies suggest that compounds with oxazine rings might possess considerable interest for further pharmacological exploration.

Heterocyclic Synthesis

The reactivity of thiophenylhydrazonoacetates in synthesizing various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, showcases the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This highlights the potential of incorporating the specified chemical structure into novel heterocyclic frameworks that could have diverse scientific and therapeutic applications.

Anti-Influenza Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, suggesting that modifications of the pyrazole structure could yield compounds with significant antiviral properties (Hebishy, Salama, & Elgemeie, 2020). This indicates a potential research avenue for the chemical compound , especially in the development of antiviral agents.

Antimicrobial and Anti-Tumor Agents

New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, revealing promising activities against certain cancer cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests that the incorporation of thiophene and pyrazole moieties into a compound could be of interest in the development of new anticancer drugs.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to speculate .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-25-17-9-7-15(8-10-17)19-13-20-18-5-3-4-6-21(18)26-22(24(20)23-19)16-11-12-27-14-16/h3-12,14,20,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFFIFOIKNIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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